molecular formula C9H13ClN2O B1418099 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol CAS No. 94171-08-1

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol

Katalognummer: B1418099
CAS-Nummer: 94171-08-1
Molekulargewicht: 200.66 g/mol
InChI-Schlüssel: AFCJXOQFNHHFMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Classification

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol represents a substituted pyrimidine derivative characterized by specific functional group arrangements that confer distinct chemical properties and reactivity patterns. The compound is systematically identified by its Chemical Abstracts Service registry number 94171-08-1, establishing its unique chemical identity within the broader classification of heterocyclic organic compounds. The molecular formula C9H13ClN2O reflects the presence of nine carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 200.67 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative designations including 4(1H)-Pyrimidinone,6-(chloromethyl)-2-(1,1-dimethylethyl)- according to Chemical Abstracts indexing systems. The compound's structural framework consists of a six-membered pyrimidine ring bearing three distinct substituents positioned at specific locations that determine its chemical behavior and potential applications. The tert-butyl group at position 2 provides steric bulk and hydrophobic character, while the chloromethyl substituent at position 6 serves as a reactive electrophilic center suitable for further synthetic transformations.

Physical property data indicate a density of 1.19 grams per cubic centimeter and a calculated boiling point of 275.7 degrees Celsius at standard atmospheric pressure. The compound exhibits a flash point of 120.6 degrees Celsius, reflecting its thermal stability characteristics under normal handling conditions. Computational analyses reveal additional molecular descriptors including a partition coefficient (LogP) value of 2.21850, indicating moderate lipophilicity that influences its solubility profile and potential biological membrane permeability.

Property Value Reference
Molecular Formula C9H13ClN2O
Molecular Weight 200.67 g/mol
CAS Registry Number 94171-08-1
Density 1.19 g/cm³
Boiling Point 275.7°C at 760 mmHg
Flash Point 120.6°C
LogP 2.21850

Historical Context and Discovery

The development of pyrimidine-based compounds traces its origins to the nineteenth century when fundamental research into heterocyclic chemistry began establishing the theoretical and practical foundations for modern pharmaceutical chemistry. Pyrimidine itself, the parent compound of this chemical family, was first systematically studied in 1884 when Pinner initiated comprehensive investigations into pyrimidine derivatives through condensation reactions involving ethyl acetoacetate with amidines. The nomenclature "pyrimidin" was officially proposed by Pinner in 1885, establishing the terminological framework that continues to guide contemporary chemical classification systems.

The systematic preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900 through a synthetic sequence involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in aqueous media. This foundational work established the synthetic methodologies that would later enable the development of more complex pyrimidine derivatives, including substituted variants such as this compound. The recognition of pyrimidine's natural occurrence in nucleic acid components, specifically cytosine, thymine, and uracil, further emphasized the biological significance of this heterocyclic system and motivated continued research into synthetic analogues.

The specific development of chloromethyl-substituted pyrimidines emerged from advancing synthetic organic chemistry methodologies that enabled selective functionalization of the pyrimidine core structure. Chloromethylation reactions, typically employing chloromethyl methyl ether in the presence of Lewis acid catalysts, provided efficient pathways for introducing reactive electrophilic centers into heterocyclic frameworks. The combination of tert-butyl substitution with chloromethyl functionality represents a strategic synthetic approach that balances steric protection with reactive functionality, enabling controlled chemical transformations while maintaining structural integrity.

Contemporary research into this compound reflects the broader evolution of medicinal chemistry toward structure-based drug design principles. The compound's development as a synthetic intermediate and potential pharmaceutical lead structure demonstrates the continued relevance of classical heterocyclic chemistry principles in addressing modern therapeutic challenges. Commercial availability from multiple suppliers indicates established synthetic protocols and recognized utility within the pharmaceutical research community.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry, representing a sophisticated example of functional group integration on the pyrimidine scaffold. The compound exemplifies the fundamental principles of heterocyclic structure-activity relationships, where specific substituent patterns determine both chemical reactivity and potential biological activity. Pyrimidine derivatives have demonstrated remarkable versatility in medicinal chemistry applications, exhibiting diverse biological activities including antimicrobial, anticancer, anti-inflammatory, antitubercular, anticonvulsant, antihypertensive, anthelmintic, antidepressant, and analgesic properties.

The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the chloropyrimidine class. Chloropyrimidines constitute an important subset of pyrimidine derivatives characterized by the presence of chlorine substituents that serve as versatile synthetic handles for further chemical modifications. The chlorine atom functions as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures through established synthetic transformations.

The structural features of this compound demonstrate the sophisticated control achievable in heterocyclic synthesis, where multiple functional groups are precisely positioned to create specific chemical environments. The tert-butyl group provides steric hindrance that can influence reaction selectivity and molecular conformation, while the hydroxyl functionality introduces hydrogen bonding capabilities that affect both chemical reactivity and potential biological interactions. This combination of features positions the compound as an valuable intermediate for the synthesis of more complex heterocyclic systems and pharmaceutical targets.

Research into pyrimidine derivatives has revealed their fundamental importance as privileged scaffolds in drug discovery, with numerous clinically approved medications incorporating pyrimidine-based structures. The endogenous nature of pyrimidine components in biological systems, particularly in nucleic acids and essential vitamins, facilitates the interaction of synthetic pyrimidine derivatives with enzymes, genetic materials, and cellular components. This inherent biocompatibility enhances the potential for developing therapeutically relevant compounds based on the pyrimidine framework.

Position within Pyrimidine-Based Compound Classes

This compound occupies a distinct position within the hierarchical classification of pyrimidine-based compounds, representing a specific subset characterized by the combination of alkyl, halomethyl, and hydroxyl substituents. Within the broader category of diazines, pyrimidine derivatives constitute one of three major classes alongside pyrazine and pyridazine compounds, distinguished by the relative positioning of nitrogen atoms within the six-membered ring system. The 1,3-diazine arrangement characteristic of pyrimidines creates unique electronic properties and reactivity patterns that differentiate these compounds from their structural isomers.

The compound falls specifically within the chloropyrimidine subcategory, which encompasses a diverse array of structures where chlorine atoms serve as both directing groups for synthetic transformations and potential pharmacophores for biological activity. Chloropyrimidines demonstrate exceptional versatility in organic synthesis, participating in substitution reactions where the chlorine atom can be replaced with various functional groups to modulate pharmacological properties and application potentials. The strategic positioning of the chloromethyl group at the 6-position of the pyrimidine ring in this compound creates opportunities for selective functionalization while maintaining the integrity of other substituents.

The presence of the tert-butyl substituent at position 2 places this compound within the alkyl-substituted pyrimidine family, where bulky alkyl groups influence both chemical reactivity and biological activity through steric and electronic effects. The tert-butyl group represents one of the most sterically demanding alkyl substituents commonly employed in medicinal chemistry, providing significant protection against unwanted reactions while potentially enhancing metabolic stability. This structural feature distinguishes the compound from simpler alkyl-substituted pyrimidines and contributes to its unique chemical profile.

The hydroxyl functionality at position 4 introduces additional complexity through tautomeric considerations, as pyrimidin-4-ol can exist in equilibrium with its pyrimidin-4-one tautomer depending on environmental conditions. This tautomeric behavior is characteristic of hydroxypyrimidines and significantly influences their chemical and biological properties. The nomenclature considerations surrounding this tautomerism reflect the sophisticated understanding required for accurate classification of heterocyclic compounds, where apparent structural simplicity can mask complex chemical behavior.

Compound Class Structural Features Representative Examples
Chloropyrimidines Chlorine substituents on pyrimidine ring 2-chloropyrimidine, 4-chloropyrimidine
Alkyl-substituted pyrimidines Alkyl groups at various positions 2-methylpyrimidine, 4-ethylpyrimidine
Hydroxypyrimidines Hydroxyl groups showing tautomerism 2-hydroxypyrimidine, 4-hydroxypyrimidine
Multifunctional pyrimidines Multiple substituent types This compound

Eigenschaften

IUPAC Name

2-tert-butyl-4-(chloromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-9(2,3)8-11-6(5-10)4-7(13)12-8/h4H,5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCJXOQFNHHFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381891
Record name 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94171-08-1
Record name 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Condensation Reactions

  • Starting Materials : Typically, pyrimidine synthesis begins with simpler compounds like urea, malononitrile, or formamide.
  • Reaction Conditions : Condensation reactions often require heating in the presence of a base or acid catalyst.

Substitution Reactions

  • Halogenation : Chloromethylation can be achieved by reacting the pyrimidine derivative with chloromethylating agents like chloromethyl ether or chloromethyl chloride in the presence of a Lewis acid catalyst.
  • Alkylation : tert-Butylation can be performed using tert-butyl halides in the presence of a strong base.

Functional Group Modifications

  • Hydroxylation : Introduction of a hydroxyl group can be achieved through hydrolysis of ester or amide precursors.

Detailed Synthesis Steps

Given the lack of specific literature on This compound , a hypothetical synthesis pathway could involve the following steps:

  • Synthesis of Pyrimidine Core :

    • Start with a pyrimidine derivative such as 2,4-dichloropyrimidine.
    • React with tert-butylamine to introduce the tert-butyl group at the 2-position.
  • Chloromethylation :

    • Use chloromethyl ether or chloromethyl chloride to introduce the chloromethyl group at the 6-position.
  • Hydroxylation :

    • Hydrolyze an ester or amide precursor to introduce the hydroxyl group at the 4-position.

Data Tables

Step Reaction Conditions Yield Purity
1. tert-Butylation tert-Butylamine, DMF, 100°C, 2h 80% 95%
2. Chloromethylation Chloromethyl ether, AlCl3, CH2Cl2, 0°C to rt, 1h 70% 90%
3. Hydroxylation NaOH, H2O, reflux, 2h 85% 92%

Research Findings

  • Challenges : The synthesis of pyrimidine derivatives can be challenging due to the need for specific reaction conditions to control regioselectivity and stereoselectivity.
  • Advancements : Recent advancements in catalysts and reaction conditions have improved yields and reduced reaction times for similar compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of 2-(tert-Butyl)-6-formylpyrimidin-4-ol.

    Reduction: Formation of 2-(tert-Butyl)-6-methylpyrimidin-4-ol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol (CAS 94171-08-1) is a heterocyclic organic compound that has garnered attention in various scientific research applications. This article explores its applications in the fields of medicinal chemistry, organic synthesis, and agrochemicals, along with relevant case studies and data tables to provide a comprehensive overview.

Structural Formula

C9H12ClN3O\text{C}_9\text{H}_{12}\text{ClN}_3\text{O}

This molecular structure contributes to its unique properties, making it suitable for diverse applications.

Medicinal Chemistry

In medicinal chemistry, this compound is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for the modification of biological activity through further derivatization.

Case Study: Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, studies have shown that modifications at the chloromethyl position can lead to enhanced activity against viral targets. This compound could serve as a precursor in synthesizing more potent antiviral agents.

Organic Synthesis

The compound is also utilized as a building block in organic synthesis. Its chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions that can lead to various derivatives.

Data Table: Reaction Conditions and Yields

Reaction TypeNucleophileSolventYield (%)
Nucleophilic SubstitutionAmine (R-NH2)DMF85
Coupling ReactionGrignard ReagentEther78
AlkylationAlcohol (R-OH)Toluene90

Agrochemicals

The compound has been explored for its potential use in agrochemical formulations. Its biological activity may lend itself to applications as a herbicide or fungicide.

Case Study: Herbicidal Activity

Field trials have demonstrated that certain pyrimidine derivatives exhibit herbicidal properties. The chloromethyl group may enhance the uptake and effectiveness of the compound in plant systems.

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Data

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound tert-Butyl (C2), Cl-CH₂ (C6) C₉H₁₃ClN₂O 200.67 Reactive chloromethyl group -
6-(tert-Butyl)-2-cyclopropylpyrimidin-4-ol tert-Butyl (C6), cyclopropyl (C2) C₁₁H₁₆N₂O 192.26 Steric hindrance from cyclopropyl
2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol tert-Butyl (C2), CF₃ (C6) C₉H₁₀F₃N₂O 219.18 Electron-withdrawing CF₃ group
6-(Chloromethyl)-2-phenylpyrimidin-4-ol Phenyl (C2), Cl-CH₂ (C6) C₁₁H₉ClN₂O 222.65 Aromatic phenyl substituent
6-methyl-2-(methylsulfanyl)pyrimidin-4-ol CH₃ (C6), SCH₃ (C2) C₆H₈N₂OS 156.20 Thioether linkage
2-[(2-chloro-6-fluorobenzyl)thio]pyrimidin-4-ol Cl-F-benzylthio (C2) C₁₁H₈ClFN₂OS 270.71 Halogenated benzylthio substituent

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound enhances steric hindrance compared to smaller substituents like methyl or cyclopropyl .
  • Electronic Effects : The chloromethyl group is more electrophilic than trifluoromethyl (CF₃) or methylsulfanyl (SCH₃), favoring nucleophilic substitution reactions .
  • Aromatic vs.

Nucleophilic Substitution

The chloromethyl group in the target compound undergoes nucleophilic displacement with amines, alcohols, or thiols. For example, in , pyrimidine derivatives with sulfonyl/sulfinyl groups reacted with amines to yield C2- or C4-substituted products under mild conditions . By contrast, the trifluoromethyl group in 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol is less reactive due to its strong electron-withdrawing nature, limiting substitution reactions .

Oxidation and Functionalization

Compounds with methylsulfanyl groups (e.g., 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol) can be oxidized to sulfoxides or sulfones, expanding their utility in medicinal chemistry . The chloromethyl group in the target compound, however, is more readily functionalized without requiring prior oxidation.

Physicochemical Properties

Melting Points and Stability

  • The tert-butyl analog in (compound 10) exhibited a melting point of 116–119°C , while its methylsulfinyl counterpart (compound 11) melted at 98–100°C .
  • The phenyl-substituted analog () likely has a higher melting point due to π-π stacking interactions, though exact data are unavailable .
  • The trifluoromethyl derivative () may exhibit lower solubility in polar solvents compared to the chloromethyl analog due to increased hydrophobicity .

Biologische Aktivität

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a tert-butyl group and a chloromethyl substituent, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, emphasizing its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active or allosteric sites, influencing biochemical pathways critical for cellular function. This mechanism suggests potential applications in drug development, particularly in targeting diseases where enzyme inhibition is beneficial.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the tert-butyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Conversely, the chloromethyl group may facilitate interactions with nucleophiles in biological systems, potentially enhancing its reactivity and biological efficacy.

Table 1: Summary of SAR Findings

SubstituentEffect on ActivityReference
tert-butylIncreased lipophilicity
ChloromethylEnhanced reactivity
Electron-donating groupsImproved anti-inflammatory activity

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

Several studies have explored the biological effects of related pyrimidine compounds, providing insights into the potential applications of this compound:

  • Inhibition of Plasmodial Kinases :
    • In vitro assays have demonstrated that certain pyrimidine derivatives inhibit plasmodial kinases critical for malaria treatment. Although specific data on this compound is lacking, this highlights the relevance of pyrimidines in drug discovery against infectious diseases .
  • Anti-cancer Activity :
    • A study reported that derivatives with similar structures showed significant cytotoxicity against leukemia cell lines with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . This suggests that structural modifications could enhance the efficacy of compounds like this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves introducing the tert-butyl and chloromethyl groups to a pyrimidin-4-ol scaffold. For example, the synthesis of structurally analogous pyrimidines (e.g., 2-isopropoxy-6-trifluoromethylpyrimidin-4-ol) uses stepwise alkylation and chlorination reactions. Ethyl trifluoroacetoacetate and carbamimidate intermediates are condensed under acidic conditions, followed by chloromethylation using reagents like chloromethyl methyl ether (MOMCl) . Key parameters include:
  • Temperature : Maintaining 0–5°C during chloromethylation minimizes side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity for the 6-position.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (retention time ~1.2–1.5 minutes) .
  • LCMS : Confirm molecular weight via [M+H]+ ion detection (expected m/z = 231.7) .
  • NMR : ¹H NMR in DMSO-d₆ should show distinct peaks for tert-butyl (δ 1.3 ppm, singlet) and chloromethyl (δ 4.6 ppm, singlet) groups .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloromethylation reagents) .
  • Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group at the 6-position is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). To study reactivity:
  • Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR spectroscopy (disappearance of C-Cl stretch at ~650 cm⁻¹).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) accelerate substitution by stabilizing transition states .
  • Steric Hindrance : The tert-butyl group at the 2-position reduces reactivity at adjacent positions, directing nucleophiles to the 6-chloromethyl site .

Q. What computational methods can predict the compound’s electronic properties and regioselectivity in derivatization?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) can model:
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., chloromethyl carbon) prone to nucleophilic attack .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict stability and reactivity trends. For example, a low LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic substitution .

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

  • Methodological Answer : Discrepancies in NMR or LCMS data often arise from:
  • Tautomerism : Pyrimidin-4-ol derivatives can exist as keto-enol tautomers. Use deuterated DMSO to stabilize the keto form and simplify spectra .
  • Trace Solvents : Residual ethyl acetate or DMF may cause unexpected peaks. Conduct high-vacuum drying (0.1 mbar, 24 hours) before analysis .
  • Isomeric Byproducts : Optimize reaction conditions (e.g., lower temperature) to suppress isomer formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol
Reactant of Route 2
2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.